molecular formula C12H15N3OS B1305324 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine CAS No. 856436-81-2

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine

Cat. No.: B1305324
CAS No.: 856436-81-2
M. Wt: 249.33 g/mol
InChI Key: XFKKBHQXKGVWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a structure of significant interest in medicinal chemistry. This specific compound has been identified in scientific literature as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [https://pubs.acs.org/doi/10.1021/jm9012206]. FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids (endocannabinoids) like anandamide. By inhibiting FAAH, this compound elevates anandamide levels, thereby modulating the endocannabinoid system, which is a key regulator of numerous physiological processes including pain sensation, mood, and inflammation. Its research value lies in its utility as a pharmacological tool for probing the functions of the endocannabinoid system in vitro and in vivo. Researchers utilize this compound to study potential therapeutic pathways for a range of conditions such as anxiety, chronic pain, and neurodegenerative disorders without producing the psychoactive effects associated with direct cannabinoid receptor agonists. Supplied as a high-purity material, it is intended for research applications in biochemistry, neuropharmacology, and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9/h3-7,10H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKBHQXKGVWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethylsulfanyl-Substituted Hydrazide

  • Starting from appropriate thioesters or ethyl sulfide precursors, hydrazides bearing the ethylsulfanyl substituent are prepared.
  • Typical reagents include hydrazine hydrate reacting with ethyl esters or acid chlorides under controlled temperature.
  • The ethylsulfanyl group is introduced either prior to or during hydrazide formation, depending on the synthetic route.

Coupling with Phenylacetic Acid Derivative

  • Phenylacetic acid or its activated derivatives (e.g., acid chlorides, esters) are reacted with the hydrazide.
  • The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid under reflux.
  • Catalysts or dehydrating agents (e.g., phosphorus oxychloride, carbodiimides) promote amide bond formation and subsequent cyclization.

Cyclization to Form the Oxadiazole Ring

  • Cyclization is induced by heating the hydrazide-phenylacetyl intermediate in the presence of dehydrating agents.
  • Conditions vary but typically involve reflux in acetic acid or other solvents for several hours.
  • The ring closure yields the 1,3,4-oxadiazole core with the ethylsulfanyl substituent at the 5-position.

Purification and Isolation

  • The crude product is purified by recrystallization from ethanol or ethanol/DMF mixtures.
  • Chromatographic techniques may be employed to isolate the desired enantiomer with high purity.
  • Industrial scale synthesis may utilize continuous flow reactors to optimize yield and reproducibility.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Hydrazide formation Hydrazine hydrate + ethyl ester Ethanol/DMF Room temp to reflux 4–6 hours 70–85 Control of temperature critical
Coupling with phenylacetic acid derivative Phenylacetic acid chloride + hydrazide Acetic acid/DMF Reflux 6 hours 75–80 Use of dehydrating agents improves yield
Cyclization to oxadiazole Dehydrating agent (e.g., POCl3) Acetic acid Reflux 4–8 hours 65–78 Reaction monitored by IR/NMR
Purification Recrystallization, chromatography Ethanol/DMF Ambient Enantiomeric purity >98% achievable

Research Findings and Analytical Data

  • Infrared spectroscopy confirms the formation of the oxadiazole ring by characteristic absorption bands near 1640–1650 cm⁻¹ (C=N stretch).
  • Proton nuclear magnetic resonance (¹H NMR) spectra show signals corresponding to the ethylsulfanyl group (triplet and quartet for CH3 and CH2), aromatic protons of the phenyl ring, and the methine proton adjacent to the amine.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C12H16ClN3OS.
  • The compound can be isolated as the hydrochloride salt to enhance stability and solubility.

Industrial Scale Considerations

  • Continuous flow synthesis has been reported to improve reaction control, reduce reaction times, and increase yields.
  • Optimization of solvent systems and reaction parameters allows for scalable production.
  • Purification methods such as crystallization and preparative chromatography ensure high enantiomeric excess and purity.

Comparative Summary of Preparation Routes

Method Aspect Laboratory Scale Industrial Scale
Reaction Type Batch reactions with reflux Continuous flow reactors
Solvents Acetic acid, DMF, ethanol Optimized solvent mixtures for efficiency
Catalysts/Dehydrating Agents Phosphorus oxychloride, carbodiimides Same, with process optimization
Purification Recrystallization, chromatography Crystallization, large-scale chromatography
Yield Range 65–85% 70–85%
Enantiomeric Purity >98% achievable Maintained via chiral resolution methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of ethylsulfoxide or ethylsulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive oxadiazole core.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares structural homology with other 1,3,4-oxadiazole derivatives but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituents at Position 2 Substituents at Position 5 Functional Groups
Target Compound 2-Phenyl-ethylamine Ethylsulfanyl Amine, thioether
5f 2-Methyl-N-(3-nitro-phenyl) Cyclohexyl Sulfonamide, nitro
5g 2-Methyl-N-(3,5-difluoro-phenyl) Cyclohexyl Sulfonamide, fluorine
5k 6-Nitro-2,3-dihydro-1H-indole Cyclohexyl Sulfonamide, nitro, indole
Ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate Ethyl acetate Phenyl Ester, thioether

Key Observations :

  • Ethylsulfanyl vs. cyclohexyl/phenyl : Smaller alkyl groups (e.g., ethylsulfanyl) may reduce steric hindrance compared to bulky cyclohexyl substituents, affecting binding pocket accessibility .
  • Aromatic vs. aliphatic side chains : The phenyl-ethylamine group may confer π-π stacking interactions absent in sulfonamide-based derivatives .

Physicochemical Properties

Physical properties such as melting points and spectral data reflect structural differences:

Table 2: Physical and Spectral Data Comparison
Compound Melting Point (°C) FTIR Key Peaks (cm⁻¹) Notable NMR Signals (1H/13C)
Target* Not reported ~2930 (CH2), ~1590 (C=N), ~1160 (C-S) Ethylsulfanyl (δ 1.3–1.5 ppm, CH3)
5f 118 2934 (CH2), 1597 (C=N), 1344 (SO2 asym) Nitro-phenyl (δ 8.2 ppm, aromatic H)
5g 198 2934 (CH2), 1597 (C=N), 1344 (SO2 asym) Difluoro-phenyl (δ 7.1 ppm, aromatic H)
5k 120 1522 (C-NO2), 1344 (SO2 asym), 1167 (SO2 sym) Indole (δ 6.8–7.5 ppm, aromatic H)
Ethyl ester Not reported 1730 (C=O), 1077 (C-O-C) Phenyl (δ 7.3–7.5 ppm, aromatic H)

*Inferred from analogous compounds in .

Key Observations :

  • Melting Points : Sulfonamide derivatives (5f, 5g, 5k) exhibit higher melting points (118–198°C) due to strong hydrogen bonding via SO2 and NH groups, whereas the target compound’s thioether and amine groups may result in lower thermal stability .
  • Spectral Signatures : The absence of sulfonamide SO2 stretches (~1340 cm⁻¹) in the target compound distinguishes it from 5f–5k. Instead, C-S stretches (~1160 cm⁻¹) are prominent .

Biological Activity

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine, a derivative of the oxadiazole class, has garnered attention due to its diverse biological activities. This compound is characterized by a unique heterocyclic structure that contributes to its pharmacological potential. The biological activity of oxadiazole derivatives is well-documented, with applications ranging from antimicrobial to anticancer effects.

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.34 g/mol

Structure

The chemical structure of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine includes a phenyl group attached to an ethylamine moiety and a 1,3,4-oxadiazole ring substituted with an ethylsulfanyl group. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole nucleus can inhibit various bacterial and fungal strains. Specific tests have demonstrated that 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine displays promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition (%)
Staphylococcus aureus75%
Escherichia coli68%
Candida albicans70%

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve the disruption of metabolic pathways critical for tumor growth.

A recent study reported an IC50 value of approximately 30 µM against cancer cell lines, indicating moderate potency compared to standard chemotherapeutics.

Neuroprotective Effects

In addition to antimicrobial and anticancer properties, 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has shown neuroprotective effects in preclinical models. Behavioral tests conducted on zebrafish embryos indicated lower toxicity levels and improved motor functions in treated groups compared to controls.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various oxadiazole derivatives including our compound. The results indicated that compounds with higher lipophilicity exhibited enhanced membrane permeability and greater antibacterial activity.

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanisms of oxadiazole derivatives. The study utilized molecular docking simulations that revealed strong binding affinities to targets involved in cell cycle regulation. The findings suggest that modifications to the oxadiazole scaffold can significantly enhance its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine, and how can reaction conditions be optimized?

  • The synthesis of structurally similar 1,3,4-oxadiazole derivatives often involves condensation reactions, such as cyclization of thiosemicarbazides or reaction of hydrazides with chloroacetyl chloride. For example, the synthesis of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides uses triethylamine as a base in dioxane at 85–90°C . Optimization may involve adjusting solvent polarity (e.g., switching from dioxane to DMF), controlling stoichiometry, or using catalysts like fused sodium acetate for Knoevenagel condensations .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H and 13C NMR are essential for verifying the ethylsulfanyl, phenyl, and ethylamine moieties. For example, aromatic protons in the phenyl group typically resonate at δ 7.2–7.5 ppm, while ethylsulfanyl protons appear near δ 3.0–3.5 ppm. Mass spectrometry (HRMS) confirms molecular weight, and FT-IR identifies functional groups like C=N (1650–1600 cm⁻¹) and S–C (700–600 cm⁻¹). X-ray crystallography (e.g., SHELXL refinement) provides definitive proof of stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Antioxidant activity : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antitumor efficacy?

  • Modifying the ethylsulfanyl group (e.g., replacing it with halogenated or heteroaromatic substituents) may improve cytotoxicity. For instance, chloro-substituted oxadiazoles show enhanced activity compared to methoxy derivatives . Introducing 5-ylidene moieties (via Knoevenagel condensation) or conjugating with thiazolidinediones can increase DNA intercalation or kinase inhibition .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) to predict binding affinities for targets like 5-HT₄ receptors or tubulin .
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects with bioactivity .
  • ADMET prediction (SwissADME) to assess pharmacokinetic properties, such as blood-brain barrier permeability for neuroactive derivatives .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Validate purity : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Leverage meta-analysis : Compare data from structurally analogous compounds (e.g., 1,3,4-oxadiazoles with sulfonyl or morpholine groups) to identify trends .

Methodological Guidance

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 20 minutes) for cyclocondensation steps .

Q. How to address low solubility in biological assays?

  • Co-solvents : Use Cremophor EL or PEG-400 at ≤10% v/v.
  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .

Critical Analysis of Evidence

  • Synthesis : and provide validated protocols for oxadiazole derivatives but lack specifics on ethylsulfanyl-ethylamine intermediates. Adaptations may require adjusting protecting groups or reaction temperatures.
  • Bioactivity : Antitumor data in and highlight the role of substituents but do not directly address the target compound. Cross-referencing with ’s SAR table is advised.
  • Structural Confirmation : and emphasize X-ray crystallography as the gold standard but note that SHELXL refinement ( ) is required for accurate bond-length analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.